molecular formula C18H30O2 B079682 Eleostearic acid CAS No. 13296-76-9

Eleostearic acid

Cat. No. B079682
CAS RN: 13296-76-9
M. Wt: 278.4 g/mol
InChI Key: CUXYLFPMQMFGPL-WJTNUVGISA-N
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Description

Eleostearic acid (ESA) is a conjugated fatty acid that is found in small amounts in some vegetable oils, such as tung oil and bitter gourd seed oil. It has gained attention in recent years due to its potential applications in various fields, including biomedical research, material science, and nutrition. ESA is known for its unique chemical structure, which gives it a variety of interesting properties.

Scientific Research Applications

1. Application in Coating Technology

Eleostearic acid, derived from Tung oil, is primarily utilized in coating applications to enhance the performance of coating films. Optimal preparation conditions for eleostearic acid involve specific solvent-saponification and acidification processes (Li, 2014).

2. Anticancer Properties

Eleostearic acid exhibits notable anticancer effects. A study demonstrated its ability to inhibit breast cancer cell proliferation and induce apoptosis through oxidation-dependent mechanisms. This acid was found to be more effective than conjugated linoleic acid in these functions (Grossmann et al., 2009).

3. Preservation Methods

Research on preserving eleostearic acid has been conducted, focusing on optimal storage conditions and the effects of various factors on its content. Effective preservation involves vacuum packaging and maintaining a temperature below 25°C (Yan, 2007).

4. Lack of Chemopreventive Effects in Specific Cases

A study found that alpha-eleostearic acid did not significantly affect mammary and colon carcinogenesis in specific experimental settings, indicating its effects may be context-dependent (Kitamura et al., 2006).

5. Effects on MCF-7 Breast Cancer Cells

Alpha-eleostearic acid suppresses proliferation in MCF-7 breast cancer cells through activation of PPARγ and inhibition of ERK 1/2, suggesting its potential as a chemotherapeutic agent (Moon et al., 2010).

6. Apoptosis Induction in Bladder Cancer Cells

Beta-eleostearic acid induces apoptosis in human bladder cancer cells through ROS-mediated pathways and PPARγ activation, highlighting its cytotoxicity and potential therapeutic application (Sun et al., 2012).

7. Chemical Reactions and Stability

Research on the reactions at the carboxyl group of eleostearic acid has led to the preparation and characterization of various derivatives, contributing to our understanding of its chemical properties (Thames et al., 1968).

8. Metabolism into Conjugated Linoleic Acid

A study on the metabolism of α-eleostearic acid in mice revealed its efficient conversion into conjugated linoleic acids, highlighting its potential dietary benefits (Yuan et al., 2009).

9. Pharmacological Effects and Applications

α-Eleostearic acid's structure, preparation, pharmacological effects, and potential applications have been extensively reviewed, providing insights into its diverse biological activities (Qian, 2012).

10. Synthesis and Corrosion Inhibition

The synthesis of eleostearic acid imidazoline derivative from Tung oil and its role as a corrosion inhibitor for steel highlights its potential in material protection applications (Zhihai et al., 2012).

properties

CAS RN

13296-76-9

Product Name

Eleostearic acid

Molecular Formula

C18H30O2

Molecular Weight

278.4 g/mol

IUPAC Name

octadeca-9,11,13-trienoic acid

InChI

InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h5-10H,2-4,11-17H2,1H3,(H,19,20)

InChI Key

CUXYLFPMQMFGPL-WJTNUVGISA-N

Isomeric SMILES

CCCC/C=C\C=C\C=C\CCCCCCCC(=O)O

SMILES

CCCCC=CC=CC=CCCCCCCCC(=O)O

Canonical SMILES

CCCCC=CC=CC=CCCCCCCCC(=O)O

Other CAS RN

13296-76-9

synonyms

9,11,13-CLN
9,11,13-conjugated linolenic acid
9,11,13-octadecatrienoic acid
9c,11t,13t-CLN
9cis,11trans,13trans-conjugated linolenic acid
eleostearic acid
eleostearic acid, (E,E,E)-isomer
eleostearic acid, (E,Z,E)-isomer
eleostearic acid, (Z,E,E)-isomer
eleostearic acid, (Z,Z,E)-isomer
trichosanic acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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